molecular formula C10H19BrO2 B13880940 Iso-propyl 7-bromoheptanoate

Iso-propyl 7-bromoheptanoate

Cat. No.: B13880940
M. Wt: 251.16 g/mol
InChI Key: ILHHVTLSJFSAPJ-UHFFFAOYSA-N
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Description

Iso-propyl 7-bromoheptanoate is an organic compound with the molecular formula C10H19BrO2. It is a derivative of heptanoic acid, where the bromine atom is positioned at the 7th carbon, and the carboxylic acid group is esterified with isopropyl alcohol. This compound is known for its utility in various synthetic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-propyl 7-bromoheptanoate can be synthesized through the esterification of 7-bromoheptanoic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process begins with the preparation of 7-bromoheptanoic acid, followed by its esterification with isopropyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to purification steps such as distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Iso-propyl 7-bromoheptanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to 7-bromoheptanoic acid and isopropyl alcohol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.

    Reduction: 7-bromoheptanol.

    Hydrolysis: 7-bromoheptanoic acid and isopropyl alcohol.

Scientific Research Applications

Iso-propyl 7-bromoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ester functionality.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of iso-propyl 7-bromoheptanoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom at the 7th position is a good leaving group, making the compound reactive towards nucleophiles. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. These reactions are facilitated by the electron-withdrawing nature of the ester and bromine groups, which activate the molecule towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-bromoheptanoate
  • Methyl 7-bromoheptanoate
  • Propyl 7-bromoheptanoate

Uniqueness

Iso-propyl 7-bromoheptanoate is unique due to its isopropyl ester group, which imparts different steric and electronic properties compared to other esters like ethyl or methyl. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

propan-2-yl 7-bromoheptanoate

InChI

InChI=1S/C10H19BrO2/c1-9(2)13-10(12)7-5-3-4-6-8-11/h9H,3-8H2,1-2H3

InChI Key

ILHHVTLSJFSAPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCBr

Origin of Product

United States

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